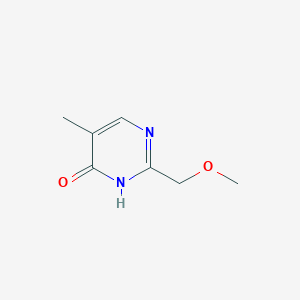
2-(Methoxymethyl)-5-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, particularly as components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethyl-5-methylpyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, where the methoxy group replaces the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a formyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-formyl-5-methylpyrimidin-4(1H)-one.
Reduction: Formation of 2-(methoxymethyl)-5-methyl-1,2,3,4-tetrahydropyrimidin-4(1H)-one.
Substitution: Formation of 2-(aminomethyl)-5-methylpyrimidin-4(1H)-one or 2-(thiomethyl)-5-methylpyrimidin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving nucleic acid interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors involved in nucleic acid metabolism. The methoxymethyl group can enhance its binding affinity to these targets, potentially leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyrimidin-4(1H)-one: Lacks the methoxymethyl group, which may result in different chemical reactivity and biological activity.
2-(Hydroxymethyl)-5-methylpyrimidin-4(1H)-one: The hydroxymethyl group can participate in different types of chemical reactions compared to the methoxymethyl group.
2-(Ethoxymethyl)-5-methylpyrimidin-4(1H)-one: The ethoxymethyl group may confer different solubility and reactivity properties.
Uniqueness
2-(Methoxymethyl)-5-methylpyrimidin-4(1H)-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance its solubility in organic solvents and may also affect its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
13420-33-2 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-(methoxymethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-8-6(4-11-2)9-7(5)10/h3H,4H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
OHDBUPPRRSOCJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(NC1=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


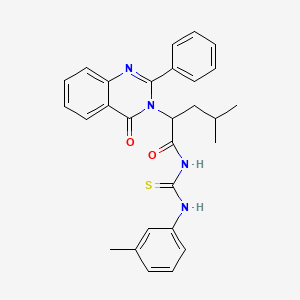
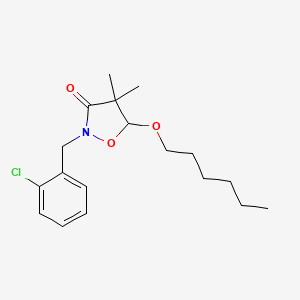
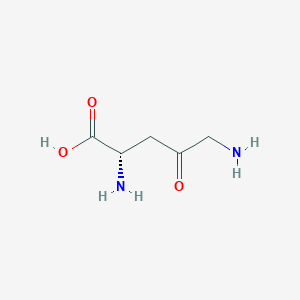
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)
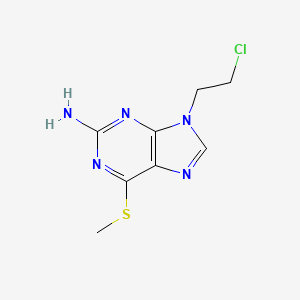
![2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid](/img/structure/B12922984.png)
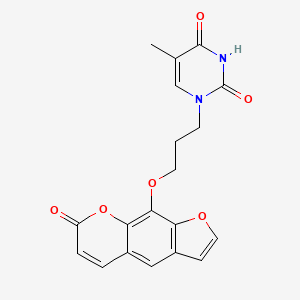
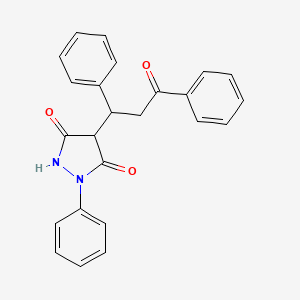
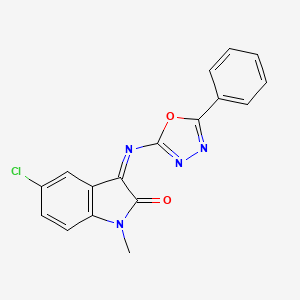
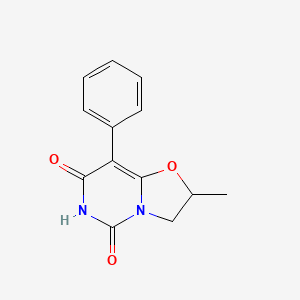
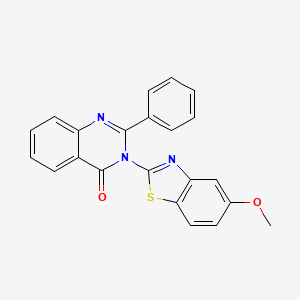
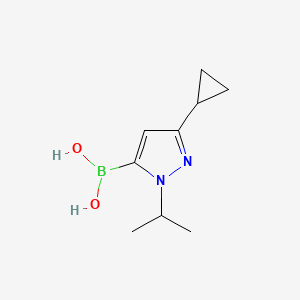
![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)
